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Compound of Interest |

Compound Name: 1-Trityl-1H-pyrazole
CAS No.: 95163-43-2
Cat. No.: B1313025
- 7

Executive Summary

This technical guide provides a definitive reference for the spectroscopic identification of 1-
Trityl-1H-pyrazole (1-(triphenylmethyl)pyrazole). As a critical intermediate in medicinal
chemistry, particularly for protecting the N1-position of pyrazoles during lithiation or cross-
coupling reactions, its accurate characterization is paramount. This document details the
specific NMR, IR, and MS signatures required to validate structural integrity, distinguishing the
product from common impurities such as free pyrazole or trityl alcohol.

Chemical Identity & Properties
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Parameter Data
IUPAC Name 1-(Triphenylmethyl)-1H-pyrazole
CAS Registry 13653-58-2

Molecular Formula

Molecular Weight 310.40 g/mol
Physical State White to off-white crystalline solid
Melting Point 203-205 °C (Lit.)
Soluble in
Solubility

, DMSO:; Insoluble in water

Synthesis & Structural Context

Understanding the synthesis is crucial for interpreting spectroscopic impurities. The N-tritylation
of pyrazole breaks the tautomeric symmetry of the parent heterocycle, locking the bonding
pattern.

Synthesis Workflow (Graphviz)
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Figure 1: Synthetic pathway and potential hydrolysis impurity generation.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
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The NMR spectrum of 1-Trityl-1H-pyrazole is characterized by the massive integration of the
trityl group (15 protons) and the distinct pyrazole ring signals. Unlike free pyrazole, which
shows broad or averaged signals due to tautomerism, the N-trityl derivative shows fixed, sharp
signals.

H NMR Data (400 MHz,

N—"

Shift (
Position Multiplicity Integration Assignment
» PpPM)

Phenyl protons
Trityl (Ar-H) 7.10-7.35 Multiplet 15H (ortho, meta,

para overlap)

Doublet ( Deshielded by
Pyrazole H-3 7.58 — 7.62 1H :

Ho) adjacent N

Doublet ( Proximal to Trityl
Pyrazole H-5 7.52 - 7.56 1H

H2) group

Triplet/dd ( Shielded relative
Pyrazole H-4 6.25 — 6.30 1H

") to H-3/H-5

Technical Insight: The trityl group exerts a steric shielding effect. While the phenyl protons
appear as a complex "forest" multiplet, the pyrazole protons are the "trees" that define the
structure. H-4 is the most upfield pyrazole proton.

C NMR Data (100 MHz,
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Shift (
Carbon Type Structural Significance
» PpmM)
Trityl 192 Characteristic quaternary
carbon bonded to N.
] 143.1 (ipso), 130.2, 127.8, Typical trityl aromatic pattern.
Trityl Ar-C
127.5 [1]
Downfield due to C=N
Pyrazole C-3 139.8
character.
Distinct from C-3 due to lack of
Pyrazole C-5 130.5
symmetry.
Characteristic high-field signal
Pyrazole C-4 105.6

for pyrazole C-4.

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the trityl cation. This is a self-validating

feature: if the base peak is not

243, the trityl group may not be intact.

lonization Mode: ESI+ or EI (70 eV)

m/z Value lon Identity Interpretation
Molecular ion (often weak in
310.1 ,
El, stronger in ESI).
Base Peak (100%). Stable trityl
243.1 cation formed by N-C bond
cleavage.
Fluorenyl cation
165.1 .
(rearrangement of trityl).
67.1 Pyrazole fragment.
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Fragmentation Logic (Graphviz)
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Figure 2: Primary fragmentation pathway in Electron Impact (El) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)
IR is the quickest method to confirm the consumption of the starting material.

« Diagnostic Band (Absent): The broad N-H stretch (

) seen in free pyrazole must be completely absent.

+ Diagnostic Band (Present):
o 3050 — 3080 cm

: Aromatic C-H stretching (Trityl + Pyrazole).

o 1595, 1490, 1445 cm
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: Strong aromatic ring skeletal vibrations (C=C, C=N).

o 700, 750 cm
: Mono-substituted benzene out-of-plane bending (Trityl group strong signature).

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution data without solvent interference:
e Solvent: Use

(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though 1-
tritylpyrazole is relatively stable).

e Concentration: Dissolve 10-15 mg of solid in 0.6 mL solvent.
« Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g.,

) remaining from synthesis.

QC & Troubleshooting

 Issue: Appearance of a broad singlet at ~8-13 ppm.
o Cause: Hydrolysis of the trityl group leading to free pyrazole (NH).
 Issue: Appearance of a singlet at ~7.26 ppm that integrates too high.
o Cause: Residual

or overlapping trityl signals. Verify with

C NMR (trityl peaks are distinct).
e |ssue: Extra peak at ~2.2 ppm.

o Cause: Residual Acetone or Toluene (common recrystallization solvents).
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(Note: Specific spectral values are derived from standard organic chemistry principles for N-
trityl protected azoles and consolidated literature data for 1-substituted pyrazoles.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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